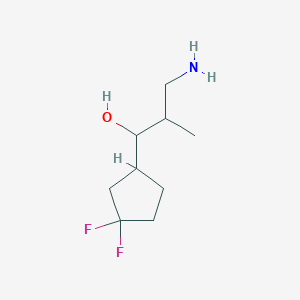
3-Amino-1-(3,3-difluorocyclopentyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3,3-difluorocyclopentyl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C8H15F2NO It is characterized by the presence of an amino group, a difluorocyclopentyl ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,3-difluorocyclopentyl)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Difluorocyclopentyl Ring: This step involves the introduction of fluorine atoms into a cyclopentane ring. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be performed using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods like distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,3-difluorocyclopentyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the amino group.
Scientific Research Applications
3-Amino-1-(3,3-difluorocyclopentyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-1-(3,3-difluorocyclopentyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The difluorocyclopentyl ring may enhance the compound’s stability and binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3,3-difluorocyclopentyl)propan-1-ol: A structurally similar compound with a different side chain.
3-Amino-1-(3,3-difluorocyclopentyl)butan-1-ol: Another analog with a longer carbon chain.
Uniqueness
3-Amino-1-(3,3-difluorocyclopentyl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups and the difluorocyclopentyl ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H17F2NO |
|---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
3-amino-1-(3,3-difluorocyclopentyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H17F2NO/c1-6(5-12)8(13)7-2-3-9(10,11)4-7/h6-8,13H,2-5,12H2,1H3 |
InChI Key |
BDAOGMLOYVVJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1CCC(C1)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate](/img/structure/B15252974.png)
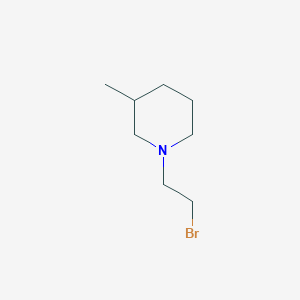
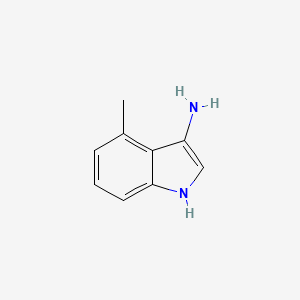
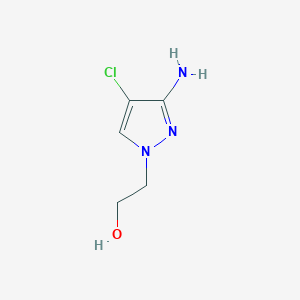
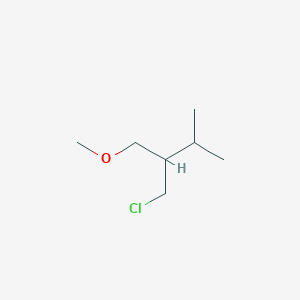

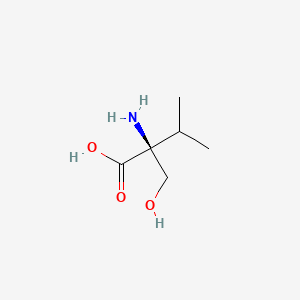

![3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B15253041.png)
![Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15253057.png)
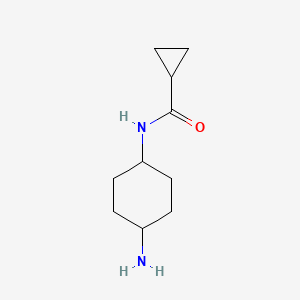
![3-[[(4-Methoxyphenyl)amino]sulfonyl]benzenesulfonyl chloride](/img/structure/B15253062.png)
![N-[(3R)-piperidin-3-yl]propane-2-sulfonamide](/img/structure/B15253067.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15253079.png)
